1,3-Dichlorobutan-2-one

Catalog No.
S1516114
CAS No.
16714-77-5
M.F
C4H6Cl2O
M. Wt
140.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dichlorobutan-2-one

CAS Number

16714-77-5

Product Name

1,3-Dichlorobutan-2-one

IUPAC Name

1,3-dichlorobutan-2-one

Molecular Formula

C4H6Cl2O

Molecular Weight

140.99 g/mol

InChI

InChI=1S/C4H6Cl2O/c1-3(6)4(7)2-5/h3H,2H2,1H3

InChI Key

HAOIWZWGAUKVBO-UHFFFAOYSA-N

SMILES

CC(C(=O)CCl)Cl

Canonical SMILES

CC(C(=O)CCl)Cl

The exact mass of the compound 1,3-Dichlorobutan-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,3-Dichlorobutan-2-one (CAS 16714-77-5) is an asymmetric, bifunctional dihalo ketone that serves as a highly versatile electrophilic scaffold in advanced organic synthesis. Featuring both a primary and a secondary chloride flanking a reactive carbonyl group, this compound is primarily utilized for the regioselective construction of substituted heterocycles, such as thiazoles and imidazoles, and as a direct precursor for complex sulfur-containing compounds [1]. Its dual reactive sites provide distinct steric and electronic environments, making it a critical building block for applications requiring precise chemocontrol and sequential functionalization in pharmaceutical and agrochemical manufacturing workflows [2].

Substituting 1,3-dichlorobutan-2-one with symmetric analogs like 1,3-dichloro-2-propanone or monohalogenated variants such as 1-chloro-2-butanone fundamentally compromises synthetic efficiency and regiocontrol. Symmetric dihalo ketones lack the additional methyl group, preventing the formation of specifically substituted asymmetric heterocycles and leading to poor chemoselectivity during sequential nucleophilic attacks due to identical primary chlorides [1]. Conversely, monohalo ketones require multi-step halogenation sequences to achieve the bifunctionality necessary for annulation or bis-thioether formation, significantly increasing process time, reducing overall yield, and introducing unwanted byproducts into the procurement pipeline [2].

Regioselective Heterocycle Annulation

In the synthesis of substituted heterocycles via condensation reactions, the structural asymmetry of 1,3-dichlorobutan-2-one provides strict regiocontrol. Compared to the symmetric baseline 1,3-dichloro-2-propanone, which yields unsubstituted chloromethyl derivatives, 1,3-dichlorobutan-2-one directs the formation of specifically substituted systems (e.g., 4-(chloromethyl)-5-methylthiazoles) [1]. The distinct steric and electronic profiles of the C1 (primary) and C3 (secondary) chlorides ensure that cyclization occurs with high regioselectivity, avoiding the statistical mixtures or lack of substitution inherent to symmetric precursors [1].

Evidence DimensionRegiochemical outcome in heterocycle synthesis
Target Compound DataYields specifically asymmetric, methyl-substituted heterocycles
Comparator Or Baseline1,3-dichloro-2-propanone (yields symmetric/unsubstituted chloromethyl derivatives)
Quantified DifferenceProvides deterministic asymmetric substitution versus symmetric baseline
ConditionsCondensation with thioureas/thioamides or amidines in polar solvents

Procuring this specific asymmetric scaffold is essential for synthesizing APIs that require precise methyl group positioning for target receptor binding.

Single-Step Bis-Thioether Formation

1,3-dichlorobutan-2-one acts as a highly efficient bifunctional alkylating agent. When reacted with alkali metal mercaptides, it yields 1,3-bis-thioethers (e.g., 1,3-bis-benzylthio-2-butanone) in a single step[1]. In contrast, using a monohalo analog like 1-chloro-2-butanone only produces a mono-thioether, necessitating a subsequent halogenation and second alkylation step to reach the same dithiolane precursor [2]. This direct bis-alkylation capability significantly streamlines the synthetic route and improves overall processability.

Evidence DimensionSynthetic step count for bis-thioether formation
Target Compound Data1 step (direct bis-alkylation at C1 and C3)
Comparator Or Baseline1-chloro-2-butanone (requires ≥3 steps for equivalent bis-functionalization)
Quantified DifferenceEliminates at least 2 synthetic steps and associated purification losses
ConditionsReaction with 2 molar equivalents of mercaptide in ethanol/methanol

Reduces raw material costs and cycle times in the industrial scale-up of sulfur-containing heterocycles and dithiolane derivatives.

Differential Halide Reactivity

The structural framework of 1,3-dichlorobutan-2-one features a primary chloride at C1 and a secondary chloride at C3. This steric differentiation allows for controlled, sequential nucleophilic displacement, where the less sterically hindered C1 chloride can be reacted preferentially [1]. Symmetric dihalides like 1,3-dichloro-2-propanone have identical primary chlorides, making mono-substitution difficult to control without resulting in statistical mixtures and poor yields of the mono-adduct [2].

Evidence DimensionChemoselectivity in sequential nucleophilic substitution
Target Compound DataHigh selectivity due to primary vs. secondary chloride steric differentiation
Comparator Or Baseline1,3-dichloro-2-propanone (poor selectivity due to identical primary chlorides)
Quantified DifferenceEnables controlled mono-functionalization without statistical product distribution
ConditionsControlled stoichiometric addition of nucleophiles at low to ambient temperatures

Allows chemists to build complex, unsymmetrical molecules in one pot without relying on expensive and time-consuming protecting group strategies.

Thiazole and Imidazole API Synthesis

Ideal for Hantzsch-type condensation reactions where a specific asymmetric substitution pattern (e.g., 5-methyl-4-chloromethyl) is required for the final pharmaceutical active, leveraging the compound's regioselective cyclization capabilities [1].

Dithiolane-Based Therapeutics

Serves as a direct, single-step precursor for 1,3-bis-thioether ketones, which are subsequently cyclized to form 1,2-dithiolane-4-carboxylic acid derivatives used in anti-inflammatory and cellular growth inhibition studies[2].

Sequential Orthogonal Functionalization

Utilized in complex organic synthesis workflows where the differential reactivity of its primary and secondary chlorides allows for the stepwise introduction of two different nucleophiles without the need for protecting groups [1].

XLogP3

1.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302+H332 (100%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Other CAS

16714-77-5

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